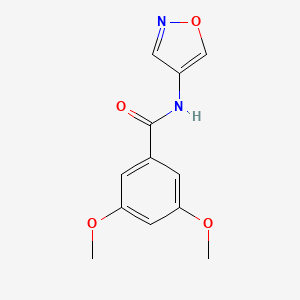

N-(isoxazol-4-yl)-3,5-dimethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N-(isoxazol-4-yl)-3,5-dimethoxybenzamide and related compounds typically involves acylation reactions, where an aminophenol or analogous compound is reacted with an acyl chloride or carboxylic acid derivative in the presence of a suitable solvent like THF (tetrahydrofuran). These reactions are characterized by NMR, IR spectroscopy, and elemental analysis to confirm the structure of the synthesized compounds (Karabulut et al., 2014).

Molecular Structure Analysis

The molecular structure of these compounds has been extensively studied using single crystal X-ray diffraction and DFT (Density Functional Theory) calculations. Studies reveal that intermolecular interactions, such as dimerization and crystal packing, have minor effects on bond lengths and angles but are crucial for the dihedral angles and rotational conformations of aromatic rings. This intricate balance of interactions influences the molecular geometry and physical properties of the compound (Karabulut et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving this compound often focus on its oxidative properties and hydrolysis behavior. For instance, oxidation reactions can lead to various degrees of oxidation without cleavage of the isoxazole ring, yielding products like phthalimide and lactame derivatives. Hydrolysis, particularly in acidic conditions, can lead to unexpected products due to the cleavage of specific bonds, revealing the compound's reactivity and stability under different chemical environments (Adolphe-Pierre et al., 1998).

Physical Properties Analysis

The physical properties of this compound derivatives, such as solubility, melting point, and crystal structure, are closely related to their molecular structure. X-ray crystallography and computational modeling (DFT) provide insights into the compound's geometry, intermolecular forces, and stability, which in turn influence its physical properties. The crystallization behavior and solid-state properties can be predicted and optimized for various applications based on these structural analyses (Karabulut et al., 2014).

Chemical Properties Analysis

The chemical properties, such as reactivity towards oxidation, reduction, and hydrolysis, are influenced by the molecular structure of this compound. The presence of the isoxazole ring and dimethoxybenzamide moiety contributes to the compound's unique reactivity patterns, allowing for selective transformations and modifications. These properties are crucial for designing synthetic routes and understanding the behavior of the compound under various chemical conditions (Adolphe-Pierre et al., 1998).

Mechanism of Action

Target of Action

Similar compounds have shown potent activities against various cell lines , suggesting that this compound may also interact with cellular targets to exert its effects.

Mode of Action

It’s known that many compounds exert their effects through interactions with their targets, leading to changes at the molecular and cellular levels .

Biochemical Pathways

It’s common for compounds to affect multiple pathways, leading to downstream effects that contribute to their overall action .

Pharmacokinetics

These properties are crucial in determining the bioavailability of a compound .

Result of Action

Similar compounds have been shown to induce apoptosis and cause cell cycle arrests in certain cell lines , suggesting that this compound may have similar effects.

Action Environment

It’s known that factors such as ph, temperature, and the presence of other molecules can influence the action of a compound .

Future Directions

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs using this information .

properties

IUPAC Name |

3,5-dimethoxy-N-(1,2-oxazol-4-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4/c1-16-10-3-8(4-11(5-10)17-2)12(15)14-9-6-13-18-7-9/h3-7H,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBDNYPMYQHBIOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NC2=CON=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorophenyl)-3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2486891.png)

![1,3-dimethyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-pyrazole-5-carboxamide](/img/structure/B2486892.png)

![[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2486893.png)

![N-(4-fluorophenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2486900.png)

![Ethyl 2-[(3-bromopropanoyl)amino]-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2486907.png)

![3-bromo-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2486908.png)